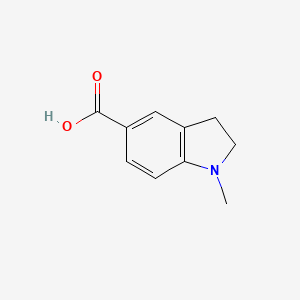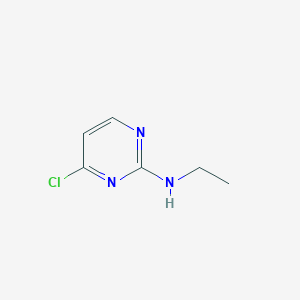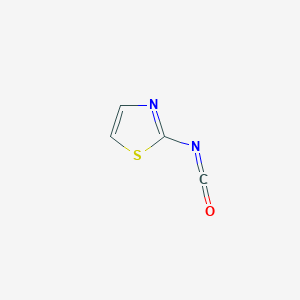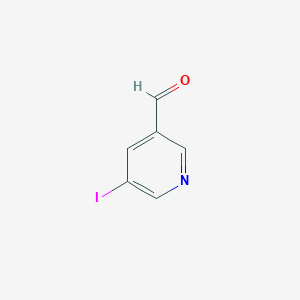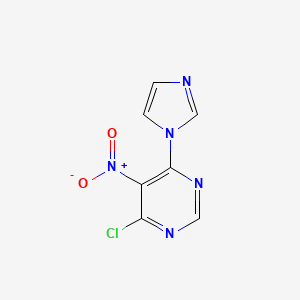
4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine" is a chemical of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The structure of the compound suggests it could be a key intermediate in the synthesis of various heterocyclic compounds, which are often found in pharmaceutical agents.
Synthesis Analysis
The synthesis of related imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine derivatives has been reported using environmentally benign solvents and conditions that favor green chemistry principles. For instance, a tandem sequence of SNAr reaction with substituted primary amines followed by in situ nitro group reduction and heteroannulation with substituted aromatic aldehydes has been used to obtain functionalized imidazo[4,5-b]pyridines . Additionally, Suzuki–Miyaura cross-coupling reactions have been employed to functionalize 2-chloro-3-nitroimidazo[1,2-a]pyridine, leading to various C2- and C3-functionalized imidazo[1,2-a]pyridines .
Molecular Structure Analysis
The molecular structure of a similar compound, "4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine," has been investigated using both experimental and theoretical techniques, including FT-IR, FT-Raman, NMR, and DFT calculations. Theoretical geometrical parameters were found to be in agreement with experimental values, indicating the reliability of the computational methods in predicting the structure of such compounds .
Chemical Reactions Analysis
The reactivity of the nitro group in related compounds has been exploited in various chemical transformations. For example, the nitro group has been reduced to an amine, which can then be converted into amides, anilines, and ureas . Additionally, the chloro group in the pyrimidine ring can undergo nucleophilic aromatic substitution, allowing for the introduction of different substituents and expanding the structural diversity of the resulting compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through various spectroscopic techniques. The presence of the nitro group and the imidazole ring in the compound's structure suggests that it may have interesting electronic properties, such as charge localization and delocalization, which can be studied using NBO analysis. The compound's potential biological activity can be inferred from molecular docking studies, which have been used to predict the interaction of similar compounds with biological targets .
科学的研究の応用
Synthesis and Chemical Properties
- Optically Active Imidazopyrimidines : Research by Bakavoli et al. (2005) demonstrates the synthesis of optically active imidazopyrimidines, starting with derivatives of 2-chloro-4-(substituted amino)-6-methyl-5-nitropyrimidine (Bakavoli, Bagherzadeh, & Rahimizadeh, 2005).
- DFT and Molecular Docking Studies : Aayisha et al. (2019) conducted a detailed study using experimental and theoretical techniques, including DFT, to investigate the molecular structure of a similar compound, revealing insights into molecular stability and electronic properties (Aayisha et al., 2019).
- Derivative Synthesis and Structural Analysis : Banihashemi et al. (2020) synthesized various derivatives of 2-chloro-4-methyl-5-nitropyrimidine, contributing to the understanding of this chemical class (Banihashemi, Hassani, & Lari, 2020).
Molecular Applications and Biological Activity
- Novel Derivative Series : Bukhari et al. (2013) prepared a series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines, evaluating them for biological activities, such as PDE inhibition and antimicrobial effects (Bukhari, Ahmad, Hussain, Rizvi, & Ahmad, 2013).
- Antimicrobial Activity : The work by El-Kalyoubi, Agili, and Youssif (2015) on fused imidazolopyrimidines shows the potential for antimicrobial applications, highlighting the compound's relevance in medical chemistry (El-Kalyoubi, Agili, & Youssif, 2015).
Advanced Chemical Studies
- Heterocyclic System Studies : Clark et al. (1974) explored reactions leading to various heterocyclic systems, which is crucial for understanding the chemical versatility of imidazopyrimidines (Clark, Curphey, & Southon, 1974).
- Novel Synthetic Routes : The research by Čikotienė et al. (2008) provides insights into new synthetic routes for poly-substituted pyrrolopyrimidines, contributing to the broader understanding of pyrimidine chemistry (Čikotienė, Pudziuvelyte, & Brukštus, 2008).
特性
IUPAC Name |
4-chloro-6-imidazol-1-yl-5-nitropyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN5O2/c8-6-5(13(14)15)7(11-3-10-6)12-2-1-9-4-12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXIPPFWVGQSTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




